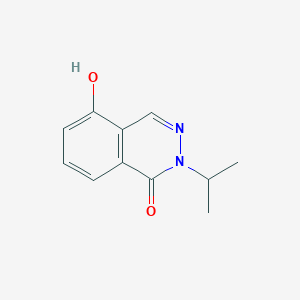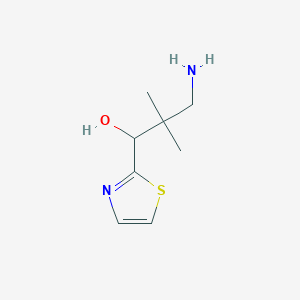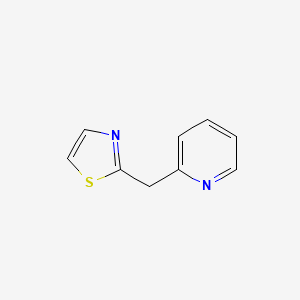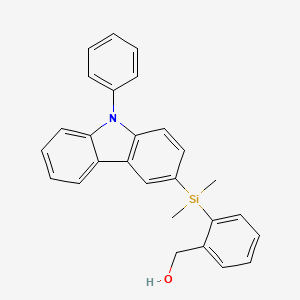
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a dihydrophthalazinone core, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)phthalazin-1-one with a suitable hydroxy-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bond in the phthalazinone ring is reduced.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dihydrophthalazinone core play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(propan-2-yl)phthalazin-1-one: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
5-Hydroxy-2-(methyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
5-Hydroxy-2-(ethyl)-1,2-dihydrophthalazin-1-one:
Uniqueness
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-hydroxy-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-11(15)8-4-3-5-10(14)9(8)6-12-13/h3-7,14H,1-2H3 |
Clave InChI |
KRSYFBVYRPOQNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)






